molecular formula C20H33NaO2 B3044314 Sodium dihomo-gamma-linolenate CAS No. 65881-87-0

Sodium dihomo-gamma-linolenate

Número de catálogo: B3044314
Número CAS: 65881-87-0
Peso molecular: 328.5 g/mol
Clave InChI: SQGOEODKLMPIRQ-HPFCUAHCSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium dihomo-gamma-linolenate typically involves the conversion of gamma-linolenic acid to dihomo-gamma-linolenic acid through a series of chemical reactions. The process includes reduction, sulfonation, substitution, and hydrolysis . For instance:

Industrial Production Methods: Industrial production of this compound can also involve microbial synthesis. Certain fungi can produce dihomo-gamma-linolenic acid, which can then be converted to its sodium salt form .

Análisis De Reacciones Químicas

Types of Reactions: Sodium dihomo-gamma-linolenate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

DGLA has been shown to exert anti-inflammatory effects through its metabolites, particularly prostaglandin E1 (PGE1). Research indicates that DGLA can inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory pathways, making it a candidate for treating chronic inflammatory diseases such as arthritis and atopic dermatitis .

Case Study: Atopic Dermatitis

  • A study utilizing a mouse model demonstrated that oral administration of DGLA significantly reduced symptoms associated with atopic dermatitis, including skin lesions and scratching behavior .

Allergy Management

Recent studies have reported that DGLA supplementation can alleviate allergic symptoms. In a clinical trial involving human subjects with pollen allergies, DGLA was effective in reducing symptoms such as runny nose and overall symptom severity .

Data Table: Effects of DGLA on Allergy Symptoms

SymptomReduction (%)Statistical Significance
Runny Nose30%p < 0.05
Total Symptom Score25%p < 0.01

Cardiovascular Health

DGLA's role in cardiovascular health has been investigated due to its potential to modulate lipid profiles and reduce atherosclerosis risk. Studies in apolipoprotein E-deficient mice showed that DGLA supplementation led to reduced plaque formation in arteries .

Case Study: Atherosclerosis

  • In an experimental study, DGLA treatment resulted in significant reductions in monocyte recruitment and foam cell formation, both key processes in atherogenesis .

Cancer Research

Emerging evidence suggests that DGLA may have anti-cancer properties by inducing apoptosis in cancer cells. Its metabolites can inhibit tumor growth and proliferation through multiple mechanisms, including modulation of cell signaling pathways associated with cancer progression .

Data Table: Mechanisms of DGLA in Cancer

MechanismEffect
Induction of ApoptosisIncreased cell death in cancer cells
Inhibition of ProliferationReduced tumor growth rates
Modulation of EicosanoidsAltered inflammatory response

Production and Bioavailability

The production of DGLA is primarily achieved through biotechnological methods using engineered microbial strains capable of converting GLA to DGLA efficiently. For instance, research has demonstrated successful cultivation of Mortierella species for high-yield production of DGLA-rich oils .

Safety and Dosage

Studies have indicated that DGLA is generally safe for consumption without adverse effects when taken at recommended dosages. However, further research is needed to establish optimal dosing regimens for various health conditions.

Comparación Con Compuestos Similares

Comparison:

This compound stands out due to its unique position in the metabolic pathway, leading to the production of anti-inflammatory eicosanoids, making it a compound of significant interest in both research and therapeutic applications.

Actividad Biológica

Sodium dihomo-gamma-linolenate (DGLA) is a derivative of dihomo-gamma-linolenic acid, an omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article delves into the biological activities of DGLA, highlighting its anti-inflammatory, anti-proliferative, and potential therapeutic effects in various diseases.

Overview of Dihomo-gamma-linolenic Acid (DGLA)

DGLA is a 20-carbon fatty acid that can be synthesized in vivo from gamma-linolenic acid (GLA). It serves as a precursor for the production of bioactive eicosanoids, including prostaglandin E1 (PGE1) and 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), which are implicated in numerous physiological functions. DGLA's metabolism primarily occurs through cyclooxygenase (COX) and lipoxygenase pathways, leading to the formation of various prostaglandins and leukotrienes that exert diverse biological effects.

Anti-inflammatory Effects

DGLA and its metabolites are recognized for their anti-inflammatory properties. PGE1, derived from DGLA, has been shown to inhibit platelet aggregation and promote vasodilation, thereby mitigating inflammatory responses. Studies have demonstrated that DGLA can reduce pro-inflammatory cytokine production in macrophages and inhibit smooth muscle cell proliferation, which is crucial in preventing vascular diseases such as atherosclerosis .

Table 1: Summary of Anti-inflammatory Effects of DGLA

EffectMechanismReferences
Inhibition of platelet aggregationPGE1 action on platelets
Reduction of vascular smooth muscle cell proliferationCOX pathway modulation
Decrease in pro-inflammatory cytokinesAttenuation of gene expression in macrophages

Anti-proliferative Properties

DGLA exhibits significant anti-proliferative effects, particularly in cancer cells. Research indicates that DGLA can inhibit the growth of various tumor cell lines by inducing differentiation and apoptosis. The conversion of DGLA to PGE1 enhances its ability to suppress tumor proliferation through mechanisms involving increased cellular cAMP levels and modulation of metalloproteinases involved in extracellular matrix degradation .

Case Study: Rheumatoid Arthritis

In patients with rheumatoid arthritis (RA), supplementation with GLA-rich oils has shown promising results. A randomized controlled trial indicated that DGLA supplementation led to reductions in swollen joint counts and pain levels . The anti-proliferative effects were attributed to the inhibition of synoviocyte proliferation and decreased expression of matrix metalloproteinases.

Cardiovascular Health

Low serum levels of DGLA have been associated with poor prognosis in cardiovascular diseases. For instance, patients with acute decompensated heart failure exhibited lower DGLA levels, suggesting its potential role as a biomarker for cardiovascular health . Additionally, dietary intake of DGLA may contribute to improved vascular function and reduced risk of atherosclerosis.

Allergic Responses

Recent studies have explored the efficacy of DGLA in managing allergic symptoms. A clinical trial demonstrated that DGLA supplementation significantly reduced symptoms associated with pollen allergies, indicating its potential use as an anti-allergic agent .

Propiedades

IUPAC Name

sodium;(8Z,11Z,14Z)-icosa-8,11,14-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOEODKLMPIRQ-HPFCUAHCSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65881-87-0
Record name Sodium dihomo-gamma-linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065881870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM DIHOMO-.GAMMA.-LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIY57A1X5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium dihomo-gamma-linolenate
Reactant of Route 2
Reactant of Route 2
Sodium dihomo-gamma-linolenate
Reactant of Route 3
Sodium dihomo-gamma-linolenate
Reactant of Route 4
Sodium dihomo-gamma-linolenate
Reactant of Route 5
Sodium dihomo-gamma-linolenate
Reactant of Route 6
Sodium dihomo-gamma-linolenate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.